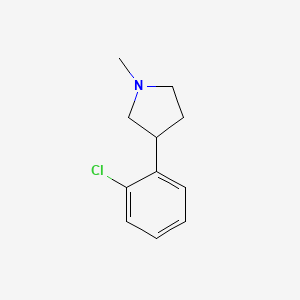

3-(2-Chlorophenyl)-1-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-13-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-5,9H,6-8H2,1H3 |

InChI Key |

IQJLAVTULNFDLE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Chlorophenyl 1 Methylpyrrolidine and Analogous Phenylpyrrolidines

De Novo Ring Construction Approaches for Pyrrolidine (B122466) Systems

The formation of the pyrrolidine core de novo offers a powerful approach to introduce desired substitution patterns from acyclic precursors. Several modern synthetic strategies have proven particularly effective in this regard.

Cycloaddition Reactions in Pyrrolidine Core Formation

Among the most versatile methods for pyrrolidine synthesis are [3+2] cycloaddition reactions, particularly those involving azomethine ylides. rsc.orgacs.org These reactions allow for the direct construction of the five-membered ring with a high degree of stereocontrol, enabling the formation of multiple new stereogenic centers in a single step. acs.orgacs.org The azomethine ylide, a nitrogen-based 1,3-dipole, reacts with a dipolarophile (typically an alkene or alkyne) to furnish the pyrrolidine ring. osaka-u.ac.jpnih.gov

The generation of the requisite azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, or more commonly, from the condensation of an α-amino acid with an aldehyde or ketone. acs.org The versatility of this approach lies in the wide range of accessible starting materials, allowing for the synthesis of a diverse array of substituted pyrrolidines. rsc.org For instance, the reaction of an imine derived from an amino acid ester can be promoted by Lewis acids to facilitate the cycloaddition sequence under mild conditions. ingentaconnect.com Organocatalytic approaches have also emerged as a powerful alternative for the enantioselective synthesis of chiral pyrrolidines. ingentaconnect.com

A notable example is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, which can then undergo cycloaddition with electron-deficient alkenes to produce structurally complex pyrrolidines. acs.org This method demonstrates broad substrate scope and high diastereoselectivity. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Imine from amino acid ester | Electron-deficient alkene | Lewis Acid | Substituted pyrrolidine | ingentaconnect.com |

| Tertiary amide/lactam | Electron-deficient alkene | Iridium complex | Structurally complex pyrrolidine | acs.org |

| Glycine ester and O-hydroxyarylaldehyde | Intramolecular 1,3-dienyl ester | Thermal | Tricyclic pyrrolidinochromene | rsc.org |

Multicomponent Reaction Strategies for Pyrrolidine Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. researchgate.net Several MCRs have been successfully applied to the synthesis of substituted pyrrolidines.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of pyrrolidine derivatives. nih.govsemanticscholar.org For instance, a sequential Ugi four-component reaction (Ugi-4CR) followed by a cyclization step can be employed to construct functionalized pyrrolidine-2,5-diones. acs.org In a specific application, lipase-mediated desymmetrization of a meso-diol provided chiral aldehydes that were then utilized in Passerini and Ugi reactions, leading to the synthesis of bicyclic pyrrolidines. nih.gov

Another powerful MCR strategy involves the diastereoselective synthesis of highly substituted pyrrolidines from an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. acs.orgnih.gov This approach can construct up to three stereogenic centers in a single step with high diastereoselectivity. acs.orgnih.gov

Table 2: Multicomponent Reactions for the Synthesis of Pyrrolidine Derivatives

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Ugi-4CR/Cyclization | Aldehyde, amine, carboxylic acid, isocyanide | Functionalized β-lactams and pyrrolidine-2,5-diones | acs.org |

| Passerini/Ugi and Cyclization | Chiral aldehydes, isocyanides | Bicyclic pyrrolidines | nih.gov |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, silane | Highly substituted pyrrolidines | acs.orgnih.gov |

Ring Contraction and Expansion Methodologies for Pyrrolidine Derivatives

Skeletal rearrangement strategies, such as ring contraction and expansion, provide alternative and often innovative pathways to the pyrrolidine core from readily available cyclic precursors.

A notable example of ring contraction is the photo-promoted reaction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov This methodology is particularly attractive as it utilizes abundant and inexpensive pyridine (B92270) starting materials. osaka-u.ac.jpresearchgate.net The reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, demonstrating broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov Another approach involves the thermal "Spino" ring contraction of a chiral hydroxamic acid, derived from an asymmetric allylic alkylation product, to yield a carbamate-protected 2,2-disubstituted pyrrolidine stereospecifically. nih.gov

Ring expansion methodologies, though less common for pyrrolidine synthesis, have also been reported. For instance, the ring-expansion of azetidiniums can lead to the formation of five-membered nitrogen-containing heterocycles, including pyrrolidines. researchgate.net A highly efficient formal rsc.orgosaka-u.ac.jp-sigmatropic rearrangement of ammonium (B1175870) ylides generated from 3-methylene-azetidines and α-diazo pyrazoamides, catalyzed by a chiral cobalt(II) complex, affords quaternary prolineamide derivatives in excellent yield and enantioselectivity. researchgate.net

Functionalization and Derivatization of Preformed Pyrrolidine Rings

The modification of a pre-existing pyrrolidine ring is a complementary strategy for the synthesis of target molecules like 3-(2-Chlorophenyl)-1-methylpyrrolidine. This approach is particularly useful for introducing specific substituents onto the pyrrolidine scaffold.

N-Alkylation and N-Arylation Protocols in Pyrrolidine Synthesis

The introduction of substituents on the pyrrolidine nitrogen is a fundamental transformation. N-alkylation of a secondary pyrrolidine is a common method to install an N-methyl group, as in this compound. This can be achieved using various alkylating agents, such as methyl iodide or dimethyl sulfate, typically in the presence of a base. More advanced and sustainable methods include the ruthenium- and iron-catalyzed decarboxylative N-alkylation of cyclic α-amino acids with alcohols. researchgate.net A one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine (B109427) over a Cu and Ni modified ZSM-5 catalyst has also been developed. rsc.org

N-arylation of pyrrolidines can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the pyrrolidine nitrogen and an aryl halide or triflate.

Selective C(sp³)–H Functionalization of Pyrrolidine Derivatives

The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical approach to introduce complexity into the pyrrolidine ring. researchgate.net Transition metal-catalyzed C–H activation has emerged as a key strategy in this area. numberanalytics.com

Palladium-catalyzed C–H arylation has been successfully applied to pyrrolidine derivatives. acs.orgnih.gov For example, using an aminoquinoline directing group at the C(3) position, the selective synthesis of cis-3,4-disubstituted pyrrolidines can be achieved with excellent regio- and stereoselectivity through C(4)–H arylation. acs.org Similarly, the functionalization of C(sp³)–H bonds at the unactivated 3-position of proline derivatives has been accomplished using aryl iodides and palladium catalysis, directly affording cis-2,3-disubstituted pyrrolidines. nih.gov

Furthermore, decatungstate photocatalysis enables the mild and selective aerobic oxidation of C(sp³)–H bonds. nih.gov This method is applicable to both activated and unactivated C–H bonds and can be enhanced in a microflow reactor. nih.gov

Strategies for Introducing and Modifying Aryl Substituents at the Pyrrolidine C3 Position

The direct installation of aryl groups onto the pyrrolidine core, especially at the C3 position, is a formidable challenge in synthetic chemistry. Modern methods have shifted from classical multi-step sequences to more efficient transition-metal-catalyzed C-H activation and arylation strategies.

Palladium-catalyzed C(sp3)–H arylation has emerged as a powerful tool for this purpose. acs.orgacs.org This method allows for the direct coupling of an aryl halide with a C-H bond on the pyrrolidine ring. To achieve regioselectivity for the C3 position, a directing group is often required. For instance, an aminoquinoline (AQ) auxiliary attached to the C3 carboxyl group of a pyrrolidine precursor can selectively direct palladium to activate the C4 C-H bond, leading to cis-3,4-disubstituted pyrrolidines. acs.org While this directs to C4, modifications in ligand and substrate design are continuously explored to achieve C3 selectivity.

Another approach involves the redox-neutral α-C–H arylation of pyrrolidines. rsc.org This strategy can functionalize the C2 position, but subsequent manipulations can lead to C3-functionalized products. For example, a redox-neutral α-C–H arylation of pyrrolidin-3-ol with boronic acid nucleophiles has been reported, where the C3-hydroxyl group assists in delivering the aryl group to the α-position (C2 or C5). rsc.org

Modification of existing aryl substituents provides another avenue. Standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed if a suitable handle (e.g., a halide) is present on the phenyl ring of a pre-formed 3-phenylpyrrolidine (B1306270) derivative. This allows for the introduction of a wide array of functional groups onto the aromatic ring, diversifying the library of analogs.

| Method | Catalyst/Reagent | Key Feature | Position Targeted | Reference |

|---|---|---|---|---|

| Directed C(sp3)–H Arylation | Palladium(II) Acetate | Requires a directing group (e.g., Aminoquinoline) for regioselectivity. | Typically β or γ to the directing group (e.g., C4). acs.org | acs.org |

| Redox-Neutral α-C–H Arylation | Quinone Oxidizing Agent | Functionalizes the position alpha to the nitrogen without a change in the oxidation state. | α-position (C2 or C5). rsc.org | rsc.org |

Stereoselective Synthetic Approaches to 3-Phenylpyrrolidines

Achieving stereocontrol in the synthesis of 3-phenylpyrrolidines is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several powerful strategies have been developed to this end.

Asymmetric catalysis, particularly through organocatalysis and transition metal catalysis, provides a direct route to enantiomerically enriched pyrrolidines. researchgate.net Annulation reactions, such as [3+2] cycloadditions, are among the most effective methods for constructing the pyrrolidine ring with high stereocontrol.

For example, the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone of pyrrolidine synthesis. The use of chiral metal catalysts (e.g., based on copper, silver, or gold) or chiral organocatalysts can induce high levels of enantioselectivity. researchgate.net Gold-catalyzed tandem reactions involving alkyne hydroamination, iminium ion formation, and allylation have been developed to access complex pyrrolidine derivatives with excellent stereocontrol. acs.org Similarly, asymmetric aza-[3+3] annulations of pyrrolidine-based precursors have been shown to construct nitrogen-fused heterocyclic systems with high enantioselectivity, a strategy adaptable to pyrrolidine synthesis. nih.govacs.org

| Reaction Type | Catalyst Type | Key Advantage | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral Metal Complexes (Cu, Ag) or Organocatalysts | Direct construction of the pyrrolidine ring with control over multiple stereocenters. researchgate.net | researchgate.net |

| Tandem Hydroamination/Allylation | Gold (Au) Catalysts | Rapid assembly of complex, substituted pyrrolidines in a single step. acs.org | acs.org |

| Aza-[3+3] Annulation | Chiral Amine Salts (Organocatalysis) | Enantioselective synthesis of fused N-heterocyclic systems. nih.govacs.org | nih.govacs.org |

The use of chiral auxiliaries is a classical yet highly effective strategy for controlling stereochemistry. An auxiliary, a chiral molecule temporarily incorporated into a substrate, directs the stereochemical outcome of a reaction and is subsequently removed.

In pyrrolidine synthesis, chiral auxiliaries can be attached to either the nitrogen or a carbon atom of the acyclic precursor. For instance, the diastereoselective synthesis of pyrrolidines can be achieved from readily available chiral N-allyl oxazolidines, which serve as chiral precursors. nih.gov The construction of the pyrrolidine ring is accomplished through a tandem hydrozirconation and stereoselective Lewis acid-mediated cyclization sequence. nih.gov Similarly, sulfinylimines derived from chiral sulfinamides can be used to direct the stereoselective addition of nucleophiles, leading to intermediates that can be cyclized to form enantiopure pyrrolidines. bohrium.com This approach offers a reliable method for producing azaheterocycles without relying on the chiral pool. bohrium.com

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com Enzymes operate under mild conditions with exceptional levels of stereoselectivity.

Several enzyme classes have been successfully applied to pyrrolidine synthesis. Imine reductases (IREDs) can catalyze the asymmetric reduction of cyclic imines to yield chiral pyrrolidines. researchgate.net Transaminases (TAs) are another key enzyme class, capable of installing an amine group with high stereocontrol. One-pot enzymatic cascades combining multiple enzymes, such as transaminases and monoamine oxidases (MAOs), have been developed for the regio- and stereoselective synthesis of chiral disubstituted pyrrolidines. researchgate.net

More recently, "new-to-nature" biocatalysis has expanded the synthetic toolbox. Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing abiological intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgcaltech.edunih.gov This groundbreaking approach provides a direct and atom-economical route to these valuable N-heterocycles. acs.orgcaltech.edunih.gov Laccase enzymes have also been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org

| Enzyme/Approach | Transformation | Key Advantage | Reference |

|---|---|---|---|

| Imine Reductases (IREDs) | Asymmetric reduction of cyclic imines. | Direct route to chiral cyclic amines from prochiral precursors. researchgate.net | researchgate.net |

| Transaminases (TAs) & Monoamine Oxidases (MAOs) | One-pot deracemization and amination cascades. | High stereoselectivity for complex, multi-substituted pyrrolidines. researchgate.net | researchgate.net |

| Engineered Cytochrome P450s | Intramolecular C(sp³)–H amination. | Novel, atom-economical C-N bond formation under mild conditions. acs.orgcaltech.edunih.gov | acs.orgcaltech.edunih.gov |

| Laccase | Oxidative coupling for pyrrolidine-2,3-diones. | Synthesis of highly functionalized pyrrolidine scaffolds. rsc.org | rsc.org |

Sustainable and Green Chemistry Considerations in Pyrrolidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

In pyrrolidine synthesis, several strategies align with these principles. The use of biocatalysis, as discussed above, is inherently green due to the mild, aqueous reaction conditions and the biodegradable nature of the catalysts. ontosight.ai Organocatalysis also represents a greener alternative to many metal-based methods, as the catalysts are often non-toxic and more environmentally benign. mdpi.com

Solvent choice is a major focus of green chemistry. Efforts have been made to replace hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. rsc.org For instance, N-octyl pyrrolidone (NOP) has been identified as a promising biogenic solvent for solid-phase synthesis. rsc.org Catalyst-free, multi-component domino reactions performed in environmentally benign solvent systems like ethanol-water mixtures have been developed for the efficient synthesis of complex pyrrolidine-fused spirooxindoles. rsc.org Furthermore, performing reactions under solvent-free conditions, where possible, represents an ideal green chemistry approach. mdpi.com The development of one-pot reactions and tandem/cascade processes also contributes to sustainability by reducing the number of workup and purification steps, thereby saving resources and minimizing waste generation. rsc.org

Structure Reactivity and Structure Conformation Relationship Studies in 3 2 Chlorophenyl 1 Methylpyrrolidine Chemistry

Influence of Substituents on Pyrrolidine (B122466) Ring Reactivity and Chemical Stability

No studies were found that specifically detail the influence of the 2-chlorophenyl group at the 3-position and the methyl group at the 1-position on the reactivity and chemical stability of the pyrrolidine ring. While general principles of organic chemistry would suggest electronic and steric effects of these substituents, specific experimental or theoretical data for this compound are absent in the reviewed literature.

Theoretical Probing of Molecular Recognition Principles and Binding Modes of Pyrrolidine Scaffolds

There is no available research detailing the theoretical probing of molecular recognition or the specific binding modes of 3-(2-Chlorophenyl)-1-methylpyrrolidine. Computational studies, such as molecular docking or molecular dynamics simulations, that are necessary to understand these principles have not been published for this particular scaffold. A study on a significantly more complex molecule containing a 3-(2-chlorophenyl) moiety did perform theoretical investigations, but these findings are not transferable to the much simpler this compound structure biointerfaceresearch.com.

Future Research Directions and Uncharted Territories in 3 2 Chlorophenyl 1 Methylpyrrolidine Research

Development of Highly Efficient and Atom-Economical Synthetic Methodologies for Substituted Pyrrolidines

The pyrrolidine (B122466) ring is a prevalent structural motif in many biologically active natural and synthetic compounds. mdpi.com Consequently, the development of efficient and sustainable methods for its synthesis is a key area of ongoing research. Future efforts will likely concentrate on catalytic asymmetric reactions that allow for the stereoselective construction of substituted pyrrolidines.

A significant focus is on atom economy , a principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. bohrium.comacs.org Methodologies such as ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols represent a move towards this goal, offering a single-step synthesis of pyrrolidines from simple acyclic precursors. nih.govnih.gov Similarly, photocatalytic [3+2] cycloaddition reactions provide an efficient means to assemble the pyrrolidine ring, and strategies like the use of a redox auxiliary can expand the scope of these reactions. researchgate.net

Other promising avenues include intramolecular aminooxygenation of alkenes promoted by copper, which allows for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov The 1,3-dipolar cycloaddition of azomethine ylides is another powerful and widely used method for constructing the pyrrolidine scaffold, offering stereochemical diversity. nih.govnih.gov The use of environmentally friendly solvents, such as ionic liquids, and microwave-assisted organic synthesis (MAOS) are also being explored to enhance the efficiency and sustainability of these synthetic routes. nih.govresearchgate.net

Future research will likely see the refinement of these methods and the development of new catalytic systems to improve yields, selectivity, and functional group tolerance, making the synthesis of complex pyrrolidines like 3-(2-Chlorophenyl)-1-methylpyrrolidine more efficient and environmentally benign. acs.orgucla.edu

Integration of Advanced Machine Learning and Artificial Intelligence for Pyrrolidine Design and Synthesis Prediction

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new molecules. uni-muenchen.de For pyrrolidine derivatives, these computational tools can accelerate the discovery of novel compounds with desired properties and predict efficient synthetic pathways.

Furthermore, machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and potential side products. uni-muenchen.de This predictive capability allows for the in silico screening of various reaction conditions and starting materials, enabling researchers to prioritize experiments that are most likely to succeed. uni-muenchen.de This is particularly valuable for complex multi-step syntheses, where optimizing each step is crucial. unibe.ch

In the context of this compound, AI and ML could be employed to:

Design novel analogs with specific electronic or steric properties.

Predict the biological activity of these new derivatives.

Propose the most efficient and atom-economical synthetic routes.

Optimize reaction conditions for higher yields and purity.

The continued development and integration of these advanced computational tools will undoubtedly accelerate the pace of innovation in pyrrolidine chemistry.

Expanding the Scope of Computational Predictions for Complex Pyrrolidine Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. For pyrrolidine synthesis and derivatization, computational methods can provide deep insights into reaction mechanisms, transition states, and the factors that govern stereoselectivity.

By modeling the reaction pathways, researchers can elucidate the role of catalysts, solvents, and substituents in determining the outcome of a reaction. For instance, DFT calculations can be used to analyze the transition state energies of different stereochemical pathways in an asymmetric synthesis, thereby explaining the observed enantioselectivity. mdpi.com This understanding is crucial for the rational design of more efficient and selective catalysts.

The predictive power of computational chemistry is especially valuable in asymmetric catalysis, a cornerstone for producing enantiomerically pure compounds. For pyrrolidine-catalyzed reactions, theoretical models can rationalize and even predict the stereochemical outcome, guiding the development of new organocatalysts. mdpi.com

Future research will focus on developing more accurate and efficient computational models that can handle larger and more complex systems. This will enable the prediction of reactivity and selectivity for a wider range of pyrrolidine-based transformations. The integration of these computational predictions with experimental work will create a powerful synergy, allowing for a more targeted and efficient approach to the synthesis of complex molecules like this compound and its derivatives.

Novel Derivatization Strategies for Enhancing Fundamental Molecular Properties for Academic Exploration

The derivatization of the pyrrolidine scaffold is a key strategy for modulating its physicochemical and biological properties. For academic exploration, the development of novel derivatization strategies for compounds like this compound can lead to new research tools and a deeper understanding of structure-property relationships.

Future research in this area will likely focus on several key aspects:

Late-stage functionalization: This approach involves the direct modification of a complex molecule at a late stage in its synthesis. uni-muenchen.de For this compound, this could involve the selective introduction of functional groups onto the phenyl ring or the pyrrolidine core, allowing for the rapid generation of a library of analogs.

Bioisosteric replacement: This strategy involves replacing a part of the molecule with another group that has similar physical or chemical properties. This can be used to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced or novel activities.

Synthesis of conformationally constrained analogs: By introducing rigid structural elements, it is possible to lock the molecule into a specific conformation. This can be a powerful tool for studying the relationship between molecular shape and biological activity.

Development of photoactivatable or fluorescent derivatives: The incorporation of photoresponsive or fluorescent moieties can create valuable research tools for studying biological processes with high spatial and temporal resolution.

These novel derivatization strategies, coupled with advanced analytical techniques and computational modeling, will provide a powerful platform for exploring the chemical space around this compound and uncovering new fundamental insights into its molecular properties.

Q & A

Q. What are the key steps and challenges in synthesizing 3-(2-Chlorophenyl)-1-methylpyrrolidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a 2-chlorophenyl-substituted precursor and methylamine or its derivatives. A common approach is reacting an acid chloride (e.g., 2-chlorobenzoyl chloride) with pyrrolidine derivatives under basic conditions (e.g., triethylamine) to form the pyrrolidine ring. Key challenges include:

- Regioselectivity : Ensuring substitution occurs at the correct position on the phenyl ring.

- Purification : Removing by-products like unreacted starting materials or dimerized species using column chromatography or recrystallization .

- Moisture sensitivity : Reactions involving acid chlorides require anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm the structure by identifying protons adjacent to the chlorophenyl group (e.g., deshielded aromatic protons at ~7.2–7.5 ppm) and the methyl-pyrrolidine moiety (e.g., N-methyl singlet at ~2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 210.08) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and confirms the spatial arrangement of substituents .

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for ring closure) using density functional theory (DFT) .

- Molecular Docking : Screen derivatives against target proteins (e.g., dopamine receptors) to prioritize synthesis. For instance, the chlorophenyl group may enhance hydrophobic interactions in binding pockets .

- Machine Learning : Train models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines like OECD TG 454.

- Impurity Effects : Re-evaluate purity (>98% by HPLC) and confirm absence of trace intermediates (e.g., unreacted 2-chlorobenzoyl chloride) using LC-MS .

- Metabolic Instability : Perform stability studies in liver microsomes to rule out rapid degradation masking activity .

Q. What strategies are effective for studying the compound’s metabolic pathways?

Methodological Answer:

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic products via radio-HPLC .

- In Vitro Models : Use human hepatocytes or CYP450 enzymes (e.g., CYP3A4) to identify phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) .

- High-Resolution Mass Spectrometry (HRMS-MS) : Fragment ions (e.g., m/z 210 → 154) map metabolic modifications .

Data Contradiction Analysis

Q. Example Table: Conflicting Solubility Data

| Study | Solubility (mg/mL) | Conditions | Likely Cause of Discrepancy |

|---|---|---|---|

| A (2023) | 12.5 | PBS pH 7.4, 25°C | Polymorphic form (amorphous vs. crystalline) |

| B (2024) | 4.2 | Water, 37°C | Impurity (5% residual DMF) altering solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.